molecular formula C8H9ClN2 B13089110 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1256784-27-6

4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Cat. No.: B13089110
CAS No.: 1256784-27-6
M. Wt: 168.62 g/mol
InChI Key: TXQJBTKTHRIGNM-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the class of fused pyrimidine derivatives, which are recognized as privileged structures in the development of novel therapeutic agents . The core cyclopentapyrimidine structure serves as a key synthetic intermediate, with the chloro substituent at the 4-position providing a reactive site for further functionalization through nucleophilic aromatic substitution, allowing researchers to rapidly generate diverse chemical libraries for biological screening. Pyrimidine derivatives, including cyclopentapyrimidines, have demonstrated a plethora of applications in anticancer research . These synthetic compounds serve as a potent class in the treatment of various malignancies, such as breast cancer, myeloid leukemia, pancreatic cancer, and liver cancer . The anticancer potential of this chemical class is largely attributed to the ability of the pyrimidine nucleus to interact with critical biological targets. The nitrogen atoms in the pyrimidine ring can readily form hydrogen bonds with DNA or active sites in enzymes, facilitating the inhibition of key oncogenic processes . Specifically, related analogs have been shown to act as inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells . Other established mechanisms for pyrimidine-based drugs include the inhibition of receptor tyrosine kinases (e.g., EGFR) and histone deacetylases (HDACs), highlighting the versatility of this scaffold in targeting multiple pathways in cancer progression . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1256784-27-6

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C8H9ClN2/c1-5-2-6-7(3-5)10-4-11-8(6)9/h4-5H,2-3H2,1H3

InChI Key

TXQJBTKTHRIGNM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves the chlorination of 6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine. One common method includes the reaction of 2-amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds with the substitution of the amino group by a chlorine atom, yielding the desired product.

Chemical Reactions Analysis

4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, suggesting their potential as therapeutic agents. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives demonstrated significant cytotoxicity against human cancer cells by inducing apoptosis through the activation of caspases .

Antiviral Properties
Additionally, there is evidence supporting the antiviral activity of this compound. A study highlighted its effectiveness against several viral strains, making it a candidate for further development in antiviral therapies. The mechanism involves the inhibition of viral replication processes, which could lead to new treatments for viral infections .

Material Science

Polymer Chemistry
In the realm of materials science, this compound serves as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries .

Coatings and Composites
The compound is also explored for use in specialized coatings and composites. Its chemical properties allow it to enhance the durability and resistance of coatings to environmental degradation. Research indicates that incorporating this compound into coatings can significantly improve their resistance to wear and corrosion .

Agricultural Applications

Pesticide Development
this compound has been investigated for its potential use in pesticide formulations. Its biological activity suggests it could serve as an effective agent against various pests while being less harmful to non-target organisms. Field trials have shown promising results in controlling pest populations without adversely affecting beneficial insects .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityBioorganic & Medicinal ChemistrySignificant cytotoxic effects against specific cancer cell lines.
Antiviral PropertiesJournal of VirologyInhibition of viral replication observed in multiple strains.
Polymer ChemistryPolymer Science JournalEnhanced thermal stability in polymer matrices containing the compound.
CoatingsJournal of Coatings TechnologyImproved wear resistance and durability in environmental conditions.
Pesticide DevelopmentAgricultural SciencesEffective pest control with minimal impact on beneficial species.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name Substituents/Modifications Melting Point (°C) Molecular Formula Key Spectral Data (¹H NMR) Reference
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cl (C4), CH₃ (C6) 181.5–182.9 C₈H₁₀ClN₃ δ 1.17 (d, J=6.8 Hz, CH₃), 1.55–2.92 (m, cyclopentane)
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18) Cl (C4), CH₃ (C2), vinyl (C6) N/A (liquid) C₉H₁₀ClN₂ δ 2.56 (s, CH₃), 5.00–5.14 (vinyl protons)
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 5466-43-3) Cl (C2, C4) 70–72 C₇H₆Cl₂N₂ N/A
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) Thieno-fused ring, acetamide substituent 197–198 C₁₅H₁₅N₃O₂S δ 2.03 (s, CH₃), 7.23–7.56 (aromatic protons)

Key Observations :

  • Substituent Effects : Methyl groups (e.g., at C6 in the parent compound) enhance steric hindrance and lipophilicity, influencing solubility and receptor binding .
  • Ring Modifications: Thieno-fused derivatives (e.g., Compound 24) exhibit higher melting points due to increased molecular rigidity .
Anticancer Activity
  • Parent Compound : Demonstrates moderate cytotoxicity in vitro, likely due to its ability to act as a pyrimidine antimetabolite .
  • Analogues: Compound 18: Higher synthetic yield (81%) but reduced cytotoxicity compared to the parent compound, suggesting vinyl substitution may reduce bioactivity . Akt Inhibitors (e.g., Ipatasertib): 6,7-Dihydro-5H-cyclopenta[d]pyrimidine derivatives with optimized substituents (e.g., methyl and aryl groups) show nanomolar potency against Akt isoforms, highlighting the scaffold's versatility in kinase inhibition .
σ1 Receptor Antagonism
  • Parent Compound : Moderate σ1 receptor affinity (Ki ~100 nM) .
  • Optimized Derivatives :
    • 2-(4-Chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline (Compound 33) : Enhanced selectivity (σ1 Ki = 5 nM) due to hydrophobic substituents and extended side chains .
Corrosion Inhibition
  • Cyclopenta[b]pyridine-3-carbonitrile (CAPD) Derivatives : While structurally distinct, these compounds share the bicyclic framework and exhibit 97.7% corrosion inhibition efficiency in sulfuric acid via adsorption on carbon steel surfaces .

Structure-Activity Relationship (SAR) Insights

  • Position 4 (Cl) : Critical for electrophilic interactions in kinase inhibition (e.g., Akt inhibitors) .
  • Position 6 (CH₃ or Vinyl) : Methyl enhances metabolic stability, while vinyl may introduce undesired reactivity .
  • Ring Fusion: Thieno-fused derivatives improve binding affinity to hydrophobic pockets in receptors .

Biological Activity

4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine (CAS No. 1256784-27-6) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

The molecular formula of this compound is C8H9ClN2C_8H_9ClN_2 with a molecular weight of 168.62 g/mol. Its structural characteristics include a chlorinated pyrimidine ring fused to a cyclopentane moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the heterocyclic framework. The specifics of these synthetic pathways can vary but generally include the formation of the pyrimidine ring followed by chlorination and methylation steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit tumor cell proliferation significantly. For instance, it has been shown to exhibit potent inhibitory effects on various cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition.

Cell Line IC50 (nM) Mechanism of Action
RT16 (FRα-expressing)1.82Inhibition of folate receptor-mediated uptake
D4 (FRβ-expressing)0.57Inhibition of folate receptor-mediated uptake
R2/hPCFT443Targeting hPCFT-mediated uptake

These results suggest that the compound's mechanism may involve selective targeting of folate receptors, which are often overexpressed in cancer cells, thereby enhancing its therapeutic efficacy while minimizing effects on normal cells .

Apoptosis Induction

Further investigations into the mechanism revealed that treatment with this compound leads to apoptosis in cancer cells. Morphological assessments using AO/EB staining indicated features such as nuclear fragmentation and chromatin condensation in treated cells, confirming that the compound induces apoptosis in a dose-dependent manner .

Case Studies

  • In Vitro Study on Tumor Cell Lines : A study evaluated the cytotoxicity of various pyrimidine derivatives, including this compound against MCF-7 and A549 cell lines. The results indicated significant antitumor activity with minimal cytotoxicity towards normal cells (HL-7702), suggesting a favorable therapeutic window .
  • Mechanistic Studies : Additional research focused on understanding how this compound interacts with cellular targets revealed its ability to bind DNA and inhibit critical enzymes involved in nucleotide synthesis pathways, further supporting its role as a potential anticancer agent .

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